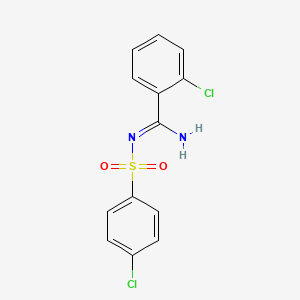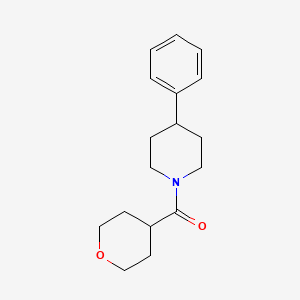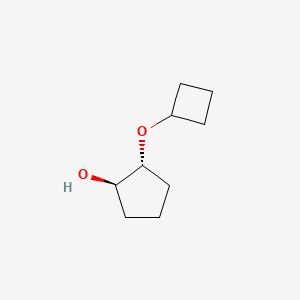
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as DTQ, is a small molecule that has been studied for its potential applications in scientific research. DTQ is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mechanism Of Action
The mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular signaling pathways. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel.
Biochemical and Physiological Effects:
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may have implications for its potential use as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research purposes. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to have low toxicity in vitro, which makes it a promising candidate for further investigation. However, there are also limitations to the use of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has not been extensively studied in animal models, which limits its potential for translation to clinical applications.
Future Directions
There are several future directions for research on N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One area of focus could be on elucidating the mechanism of action of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, which could provide insight into its potential therapeutic applications. Another area of focus could be on investigating the effects of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide in animal models, which could provide a better understanding of its potential for clinical use. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could be further optimized through structure-activity relationship studies to improve its potency and selectivity. Finally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide could be investigated for its potential as a therapeutic agent for neurological disorders, given its ability to modulate the activity of neurotransmitters.
Synthesis Methods
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with ethyl isothiocyanate to form the intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. The yield of N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(1,1-Dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(16-9-5-6-20(18,19)7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLNVGIWQHEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)
![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)

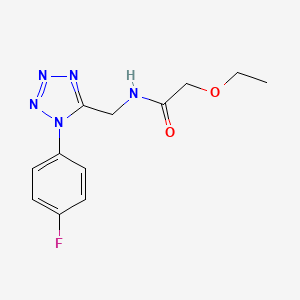


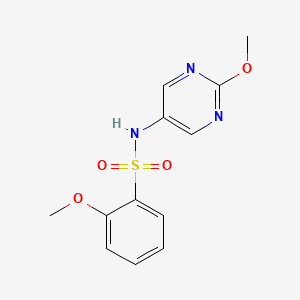

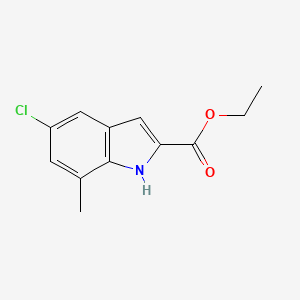
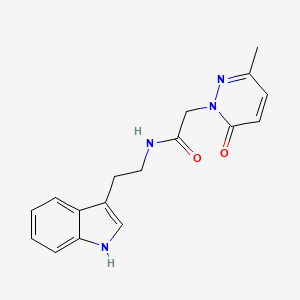
![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
